molecular formula C9H6N2O4S B13987376 Methyl 6-nitrobenzo[d]thiazole-2-carboxylate

Methyl 6-nitrobenzo[d]thiazole-2-carboxylate

Cat. No.: B13987376
M. Wt: 238.22 g/mol
InChI Key: WOCOZBQXZAHWEF-UHFFFAOYSA-N
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Description

Methyl 6-nitrobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring system substituted with a nitro group at the 6-position and a carboxylate ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-nitrobenzo[d]thiazole-2-carboxylate can be achieved through various synthetic pathways. One common method involves the nitration of methyl benzo[d]thiazole-2-carboxylate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Another approach involves the use of diazo-coupling reactions, Knoevenagel condensation, and Biginelli reaction. These methods offer different advantages in terms of yield and reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and microwave irradiation techniques has been explored to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitrobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-nitrobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound has been shown to inhibit certain enzymes, leading to disruption of metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-nitrobenzo[d]thiazole-2-carboxylate is unique due to the presence of both the nitro and carboxylate ester groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

methyl 6-nitro-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C9H6N2O4S/c1-15-9(12)8-10-6-3-2-5(11(13)14)4-7(6)16-8/h2-4H,1H3

InChI Key

WOCOZBQXZAHWEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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